molecular formula C8H19N<br>(CH3CH2CH2CH2)2NH<br>C8H19N B089481 Dibutylamine CAS No. 111-92-2

Dibutylamine

Cat. No. B089481
Key on ui cas rn: 111-92-2
M. Wt: 129.24 g/mol
InChI Key: JQVDAXLFBXTEQA-UHFFFAOYSA-N
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Patent
US04125614

Procedure details

4-chloro-3-di-n-butylsulfamoylbenzoic acid, melting point: 73°-75° C. (from methylcyclohexane)
Name
4-chloro-3-di-n-butylsulfamoylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC(C(O)=O)=CC=1S(=O)(=O)[N:12]([CH2:17][CH2:18][CH2:19][CH3:20])[CH2:13][CH2:14][CH2:15][CH3:16].CC1CCCCC1>>[CH2:13]([NH:12][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
4-chloro-3-di-n-butylsulfamoylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)S(N(CCCC)CCCC)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)NCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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